molecular formula C12H16FNO B14113908 Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-

Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-

Cat. No.: B14113908
M. Wt: 209.26 g/mol
InChI Key: CFQVSGNGHKADBP-UHFFFAOYSA-N
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Description

Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro- is an organic compound with a complex structure that includes a phenol group, a fluorine atom, and a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro- typically involves the reaction of a substituted phenol with a fluorinated amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro- can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-(1,3-dimethylbutylidene)bis[2-amino- (9CI): A similar compound with a different substitution pattern.

    Bisphenol A derivatives:

Uniqueness

Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-fluoro-4-(4-methylpentan-2-ylideneamino)phenol

InChI

InChI=1S/C12H16FNO/c1-8(2)6-9(3)14-12-5-4-10(15)7-11(12)13/h4-5,7-8,15H,6H2,1-3H3

InChI Key

CFQVSGNGHKADBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NC1=C(C=C(C=C1)O)F)C

Origin of Product

United States

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